molecular formula C14H9ClO2 B12801643 7-chloro-9H-fluorene-4-carboxylic acid CAS No. 6954-56-9

7-chloro-9H-fluorene-4-carboxylic acid

Cat. No.: B12801643
CAS No.: 6954-56-9
M. Wt: 244.67 g/mol
InChI Key: KLYWKFQXUGRONV-UHFFFAOYSA-N
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Description

7-Chloro-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H9ClO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carboxylic acid functional group at the 4-position and a chlorine atom at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-9H-fluorene-4-carboxylic acid typically involves the chlorination of fluorene followed by carboxylation. One common method includes the chlorination of fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 7-position. The resulting 7-chlorofluorene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-chloro-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions. These properties make it a valuable tool in studying molecular interactions and developing new therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-9H-fluorene-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group at specific positions on the fluorene ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

6954-56-9

Molecular Formula

C14H9ClO2

Molecular Weight

244.67 g/mol

IUPAC Name

7-chloro-9H-fluorene-4-carboxylic acid

InChI

InChI=1S/C14H9ClO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17)

InChI Key

KLYWKFQXUGRONV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)Cl)C(=CC=C2)C(=O)O

Origin of Product

United States

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